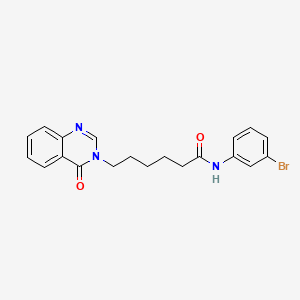![molecular formula C20H21N3O2 B12142780 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12142780.png)
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials science applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine under acidic conditions, such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts to achieve high yields under microwave irradiation or aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting cost-effective catalysts, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reductive conditions, such as those involving SnCl2·H2O, can be used to form intramolecular C–N bonds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative conditions.
Reducing Agents: SnCl2·H2O is effective for reductive transformations.
Catalysts: Transition metals like Ru(II) and nanoparticles such as copper-doped CdS or cerium (IV) oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative conditions can lead to the formation of quinoline derivatives, while reductive conditions can yield various indoloquinoxaline derivatives .
科学的研究の応用
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, particularly in the treatment of colorectal cancer.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices, including semiconductors, light-emitting materials, and sensors.
作用機序
The mechanism of action of 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation, reduced mitochondrial membrane potential, and increased apoptosis . This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.
類似化合物との比較
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: This compound has shown similar antitumor activity and interacts with the same signaling pathways.
N-substituted 6H-indolo[2,3-b]quinoxalines: These derivatives are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions and have shown biological activity.
Uniqueness
8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual methoxy groups and the presence of a 2-methylpropyl side chain differentiate it from other indoloquinoxaline derivatives, potentially leading to distinct interactions with biological targets and unique applications in materials science.
特性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2,3-dimethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)11-23-16-8-6-5-7-13(16)19-20(23)22-15-10-18(25-4)17(24-3)9-14(15)21-19/h5-10,12H,11H2,1-4H3 |
InChIキー |
XPOKTBCTSXWVAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142702.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142704.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12142706.png)
![6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142719.png)
![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142723.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide](/img/structure/B12142736.png)
![(5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142746.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12142757.png)
![2-[({7-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]pyrimidine](/img/structure/B12142759.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trif luoromethyl)phenyl]acetamide](/img/structure/B12142764.png)
![(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142766.png)
![(2Z)-6-(4-propoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142768.png)
![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142776.png)

